Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride
Description
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride is a bicyclic compound featuring a rigid, strained framework with a carbonyl fluoride substituent at the bridgehead position. Its structure combines the steric constraints of the bicyclo[2.2.2]octene system with the electrophilic reactivity of the carbonyl fluoride group, making it a unique candidate for applications in medicinal chemistry and organic synthesis. The compound’s stability and reactivity are influenced by both the bicyclic scaffold’s symmetry and the electron-withdrawing nature of the carbonyl fluoride moiety .
Properties
CAS No. |
90014-06-5 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride |
InChI |
InChI=1S/C9H11FO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h1,4,7H,2-3,5-6H2 |
InChI Key |
ZGBCDHJHZYVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=C2)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride typically involves the following steps:
Formation of Bicyclo[2.2.2]oct-2-ene: This can be achieved through a Diels-Alder reaction between cyclohexadiene and ethylene.
Introduction of the Carbonyl Fluoride Group: The bicyclo[2.2.2]oct-2-ene can be further reacted with phosgene (carbonyl chloride) in the presence of a base to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety measures when handling reactive intermediates like phosgene.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl fluoride group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The bicyclic structure can be subjected to oxidation or reduction reactions, altering the oxidation state of the carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, or thiols can react with the carbonyl fluoride group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bicyclic structure.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the bicyclic system.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bicyclic compounds with altered hydrogenation states.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme mechanisms and interactions due to its reactive carbonyl fluoride group.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride involves its reactivity towards nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity can be exploited in various chemical transformations, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The substitution pattern on the bicyclo[2.2.2]octane framework significantly impacts solubility and bioavailability. For instance:
- Bicyclo[2.2.2]octane (Analog 86) : Replacement of a phenyl ring with bicyclo[2.2.2]octane in Imatinib reduced solubility by ~3×, likely due to increased hydrophobicity from the aliphatic bicyclic system .
- 2-Oxabicyclo[2.2.2]octane (Analog 85) : Introducing an oxygen atom restored solubility to levels exceeding the original phenyl analog, highlighting the role of polar substituents in modulating solubility .
Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride is expected to exhibit lower solubility than oxa-substituted analogs due to the hydrophobic trifluoromethyl group and the absence of hydrogen-bond donors. However, its electrophilicity may enhance reactivity in acyl transfer reactions compared to esters or amides.
Substituent Effects on Spectroscopic Properties
Carbon-13 NMR shifts for substituted bicyclo[2.2.2]octanes reveal distinct α, β, and γ effects (Table II, ):
- Carbonyl Fluoride Substituent : While direct data are unavailable, the carbonyl fluoride group is expected to induce a significant deshielding at C-2 (similar to the ketone derivative) due to electron withdrawal. The adjacent fluorine atom may further polarize the carbonyl group, altering reactivity in nucleophilic acyl substitutions.
Functional Group Comparisons
Carboxylic Acid Derivatives
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1459-96-7): This diester derivative demonstrates enhanced solubility in polar solvents compared to mono-substituted analogs, emphasizing the role of multiple polar groups .
- Bicyclo[2.2.2]octane-1-carboxylic acid esters : Methyl and ethyl esters exhibit moderate stability under acidic conditions but hydrolyze readily in basic media, unlike the carbonyl fluoride, which is more reactive toward nucleophiles .
Amine and Alcohol Derivatives
- Bicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1193-43-7) : The amine group introduces basicity, enabling salt formation and improved crystallinity, a property absent in the carbonyl fluoride derivative .
- Bicyclo[2.2.2]octan-1-ol (CAS 20534-58-1) : The hydroxyl group participates in hydrogen bonding, enhancing solubility but reducing electrophilicity compared to carbonyl fluoride .
Thermodynamic Stability
Bicyclo[2.2.2]octane derivatives exhibit high thermal stability due to their rigid framework. For example:
- Bicyclo[2.2.2]octane : Melting point = 165–167°C; ΔHfusion = 12.3 kJ/mol .
- Bicyclo[2.2.2]octene : Lower stability (ΔHfusion = 9.8 kJ/mol) due to strain from the double bond .
The carbonyl fluoride substituent likely reduces thermal stability compared to saturated analogs due to increased electron density withdrawal, though experimental data are needed.
Key Research Findings
Solubility Modulation : Substituents like oxygen (oxa derivatives) or polar esters improve solubility, while hydrophobic groups (e.g., bicyclo[2.2.2]octane) reduce it .
Reactivity Trends : Carbonyl fluoride’s electrophilicity surpasses esters and amides, making it a superior acylating agent in synthesis .
Structural Rigidity : The bicyclo[2.2.2]octane scaffold enforces steric constraints, influencing regioselectivity in reactions compared to flexible analogs like bicyclo[2.2.1] systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
